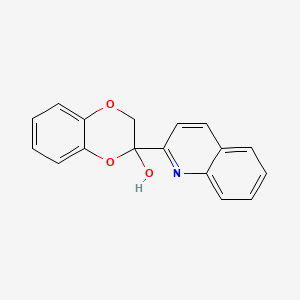

2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

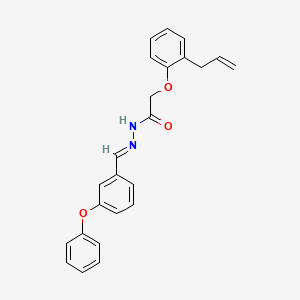

"2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" is a compound that belongs to a broader class of chemicals featuring quinoline and benzodioxin structures. Quinoline derivatives have been widely studied for their various biological activities, including anti-HIV properties, as demonstrated in the synthesis and structure-activity relationship analysis of 2-(aryl or heteroaryl)quinolin-4-amines (Strekowski et al., 1991).

Synthesis Analysis

The synthesis of related compounds, such as 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, involves PTSA-catalyzed cyclocondensation reactions, highlighting the potential synthetic pathways that might be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).

Molecular Structure Analysis

The molecular structure of related quinoline derivatives has been elucidated using various spectroscopy methods, including NMR and IR, which are essential tools in confirming the structure of synthesized compounds (Hussain et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclocondensation and reactions with isothiocyanic acid, leading to thioxo derivatives of imidazoquinazolinones, indicating a diverse reactivity profile that could be relevant for "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Mrkvička et al., 2010).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their photofluorescent properties, have been investigated, which can provide insights into the physical characteristics of "2-(2-quinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol" (Politanskaya et al., 2015).

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Research has demonstrated the utility of related quinoline and benzodioxin compounds in facilitating novel chemical transformations. For example, a study by Lee et al. (2005) synthesized compounds including 3-benzylidene-3,4-dihydro-1H-quinolin-2-one, starting from Baylis–Hillman adducts, showcasing the potential of quinoline derivatives in complex chemical syntheses (Lee, Chang Gon et al., 2005). This highlights the role of such compounds in enabling new chemical pathways, which can be vital for the development of novel pharmaceuticals and materials.

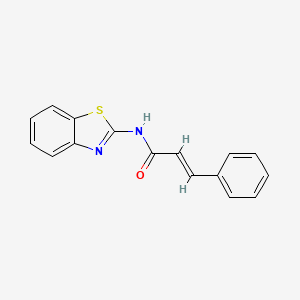

Biological Activities and Mechanistic Insights

Quinoline derivatives have been explored for their diverse biological activities, with studies revealing their potential in addressing various diseases. For instance, Reis et al. (2011) synthesized 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones, evaluating their antiproliferative activities against human cancer cell lines. The compounds exhibited promising cytotoxicity, suggesting the therapeutic potential of quinoline derivatives in cancer treatment (Reis, R. et al., 2011). This research underscores the importance of quinoline compounds in drug discovery, especially for developing new anticancer agents.

Applications in Drug Discovery

The structural versatility of quinoline derivatives has been leveraged in drug discovery, particularly in the development of anticancer and antimicrobial agents. Bolakatti et al. (2020) designed novel benzo[d]thiazolyl substituted-2-quinolone hybrids, demonstrating significant anticancer and antibacterial activity, especially against Gram-negative bacteria (Bolakatti, Girish et al., 2020). These findings highlight the potential of quinoline-based compounds in creating more effective and selective therapies for cancer and infectious diseases.

Propiedades

IUPAC Name |

3-quinolin-2-yl-2H-1,4-benzodioxin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-10-9-12-5-1-2-6-13(12)18-16/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQFGLMCELVMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)(C3=NC4=CC=CC=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5524837.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)